molecular formula C13H17F2NO B2818457 4,4-Difluoro-1-(3-methoxyphenyl)cyclohexanamine CAS No. 1889079-80-4

4,4-Difluoro-1-(3-methoxyphenyl)cyclohexanamine

Cat. No.: B2818457
CAS No.: 1889079-80-4
M. Wt: 241.282
InChI Key: WZWVGHJNWXRUIZ-UHFFFAOYSA-N
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Description

4,4-Difluoro-1-(3-methoxyphenyl)cyclohexanamine is an organic compound with the molecular formula C13H17F2NO It is characterized by the presence of two fluorine atoms and a methoxyphenyl group attached to a cyclohexanamine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Difluoro-1-(3-methoxyphenyl)cyclohexanamine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-methoxybenzaldehyde and cyclohexanone.

    Formation of Intermediate: The first step involves the formation of an intermediate compound through a condensation reaction between 3-methoxybenzaldehyde and cyclohexanone in the presence of a base such as sodium hydroxide.

    Fluorination: The intermediate compound is then subjected to fluorination using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) to introduce the fluorine atoms.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4,4-Difluoro-1-(3-methoxyphenyl)cyclohexanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halide substitution.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or alkoxylated derivatives.

Scientific Research Applications

4,4-Difluoro-1-(3-methoxyphenyl)cyclohexanamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity and interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4,4-Difluoro-1-(3-methoxyphenyl)cyclohexanamine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4,4-Difluoro-1-(4-methoxyphenyl)cyclohexanamine: Similar structure but with the methoxy group in a different position.

    4,4-Difluoro-1-(3-chlorophenyl)cyclohexanamine: Similar structure but with a chlorine atom instead of a methoxy group.

    4,4-Difluoro-1-(3-methylphenyl)cyclohexanamine: Similar structure but with a methyl group instead of a methoxy group.

Uniqueness

4,4-Difluoro-1-(3-methoxyphenyl)cyclohexanamine is unique due to the presence of both fluorine atoms and a methoxy group, which confer specific chemical properties and reactivity. These features make it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

4,4-difluoro-1-(3-methoxyphenyl)cyclohexan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17F2NO/c1-17-11-4-2-3-10(9-11)12(16)5-7-13(14,15)8-6-12/h2-4,9H,5-8,16H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZWVGHJNWXRUIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2(CCC(CC2)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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